
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Overview
Description
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds targeting central nervous system disorders. Its structural similarity to known pharmacological agents suggests potential applications as:
- Antidepressants : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter systems, potentially leading to antidepressant effects.
- Anxiolytics : The compound could exhibit anxiolytic properties by interacting with specific receptors involved in anxiety regulation.
- Antipsychotics : Its activity on neurotransmitter pathways may also position it as a candidate for antipsychotic drug development.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis pathways.
Biological Studies
This compound has been investigated for its biological activity, particularly:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in developing treatments for diseases where enzyme activity plays a critical role.
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Monoamine Oxidase (MAO) | Competitive | 0.013 |
Cyclic nucleotide phosphodiesterase | Non-competitive | 0.045 |
Industrial Applications
In addition to its research applications, the compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Case Study 1: Antidepressant Activity
In a study evaluating various piperazine derivatives, this compound was assessed for its potential antidepressant effects through receptor binding assays. The results indicated that the compound exhibited affinity for serotonin receptors, supporting its role in modulating mood-related neurotransmitters.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of monoamine oxidase (MAO) revealed that this compound effectively inhibited MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. This compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylate
- Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
- Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications .
Biological Activity
Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound notable for its biological activity, particularly its anti-tubercular properties. This article presents an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl ester group and a piperazine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 232.28 g/mol. The presence of the piperazine ring is crucial for its biological interactions and pharmacological effects.
Target Pathogen
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. It operates by inhibiting key biochemical pathways essential for the survival and replication of the bacteria.
Biochemical Pathways
Research indicates that this compound affects the following pathways:
- Cell Wall Synthesis : Disruption in the synthesis of mycolic acids, vital components of the bacterial cell wall.
- Metabolic Pathways : Inhibition of metabolic enzymes that are critical for bacterial energy production.
Biological Activity Data
The biological activity of this compound has been quantitatively assessed using various metrics, primarily focusing on its inhibitory concentrations (IC).
Activity | IC50 (μM) | IC90 (μM) |
---|---|---|
Anti-tubercular activity | 1.35 - 2.18 | 3.73 - 4.00 |
These values indicate a potent inhibitory effect on Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis.
Case Studies and Research Findings
-
Study on Anti-Tubercular Activity :
A study conducted by researchers aimed at discovering new anti-tubercular agents synthesized a series of compounds, including this compound. The compound demonstrated an IC50 range from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular properties . -
Cytotoxicity Evaluation :
The same study evaluated cytotoxicity on HEK-293 (human embryonic kidney) cells, revealing that this compound exhibited low toxicity, making it a promising candidate for further development . -
Structure-Activity Relationship (SAR) :
Ongoing SAR studies have shown that modifications to the piperazine moiety can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the common synthetic routes for Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate, and what key intermediates are involved?
Basic
The synthesis typically involves palladium-catalyzed coupling reactions to introduce the 4-methylpiperazine moiety. A three-step process includes:
Coupling reactions : Using Pd₂(dba)₃ and BINAP ligands in toluene to form intermediates like tert-butyl carbamate derivatives .
Reduction steps : Employing Fe powder and NH₄Cl in ethanol to reduce nitro groups to amines .
Deprotection : HCl/MeOH treatment to remove protecting groups, yielding the final compound .
Key intermediates include tert-butyl-protected pyrimidine derivatives and amino-substituted pyridines. For analogs, esterification of hydroxymethyl precursors (e.g., Methyl 6-(hydroxymethyl)nicotinate) is also reported .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
Basic
- NMR/IR : Proton and carbon NMR verify substituent positions; IR identifies ester carbonyl (~1700 cm⁻¹) and piperazinyl N-H stretches .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. High-resolution data (e.g., SHELXL) is critical for unambiguous confirmation .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .
Q. How can researchers optimize yield and purity during multi-step synthesis?
Advanced
- Catalyst optimization : Pd₂(dba)₃/BINAP systems enhance coupling efficiency; ligand ratios are tuned to minimize side reactions .
- Telescoped processes : Combining steps (e.g., reduction and deprotection in one pot) reduces intermediate isolation, improving yield (e.g., from 70% to 94%) .
- Purification : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., MeOH/CH₂Cl₂) to isolate high-purity fractions .
Q. What strategies resolve contradictions between computational and experimental data?
Advanced
- Cross-validation : Compare DFT-predicted bond angles/distances with crystallographic data (SHELXL-refined) to identify discrepancies .
- Dynamic NMR : Assess conformational flexibility in solution if solid-state data mismatches spectroscopic results .
- Hybrid methods : Combine molecular docking (e.g., for piperazinyl interactions) with experimental bioassays to validate binding modes .
Q. What stability considerations are critical for handling this compound?
Basic
- Storage : Keep in anhydrous conditions (≤ -20°C) to prevent ester hydrolysis. Desiccants like silica gel are recommended .
- Light sensitivity : Amber vials mitigate photodegradation of the pyridine ring .
- Functional groups : The 4-methylpiperazinyl group may oxidize; use inert atmospheres (N₂/Ar) during reactions .
Q. How is impurity profiling conducted using HPLC/LC-MS?
Advanced
- Method development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm .
- Common impurities :
- N-Oxide derivatives : Formed via piperazine oxidation; confirmed by LC-MS (m/z +16) .
- Ester hydrolysis products : Monitor for free carboxylic acids (retention time shifts) .
- Quantification : Calibrate against reference standards (e.g., EP/BP guidelines) .
Q. How does the 4-methylpiperazinyl group influence physicochemical properties?
Advanced
- Solubility : The basic piperazinyl group enhances water solubility at acidic pH (protonation) but reduces logP .
- Modulation strategies :
Q. What pharmacological activities are documented for analogous piperazinyl-pyridines?
Basic
- Antimicrobial activity : Fluoroquinolone analogs (e.g., Levofloxacin derivatives) show potency against Gram-negative bacteria .
- CNS modulation : Piperazinyl groups in antipsychotics (e.g., Aripiprazole analogs) target dopamine receptors .
- Kinase inhibition : Pyridine-piperazine hybrids act as PI3Kα inhibitors, relevant in oncology .
Q. How can computational chemistry predict reactivity or biological interactions?
Advanced
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the pyridine ring .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Validate with IC₅₀ assays .
- ADMET prediction : Software like SwissADME forecasts metabolic stability and toxicity risks .
Q. What challenges arise in scaling synthesis to pilot scale, and how are they mitigated?
Advanced
- Catalyst cost : Replace Pd₂(dba)₃ with cheaper Ni catalysts for coupling steps; optimize ligand loading .
- Exothermic reactions : Use jacketed reactors with controlled cooling during reductions (e.g., Fe/NH₄Cl) .
- Waste management : Implement solvent recovery (e.g., toluene distillation) to meet green chemistry metrics .
Properties
IUPAC Name |
methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVXHYAVALLCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431959 | |
Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-02-6 | |
Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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